molecular formula C13H13NO4 B15004963 3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one

3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one

Cat. No.: B15004963
M. Wt: 247.25 g/mol
InChI Key: KRTOUGBCFLQQGS-UHFFFAOYSA-N
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Description

3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound that features a pyranone ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an appropriate amine, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyran derivatives, such as:

Uniqueness

What sets 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE apart is its unique combination of a furan ring with a pyranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-acetyl-2-(furan-2-ylmethylamino)-6-methylpyran-4-one

InChI

InChI=1S/C13H13NO4/c1-8-6-11(16)12(9(2)15)13(18-8)14-7-10-4-3-5-17-10/h3-6,14H,7H2,1-2H3

InChI Key

KRTOUGBCFLQQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NCC2=CC=CO2)C(=O)C

Origin of Product

United States

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